Src-3-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H12F3N5 |

|---|---|

Molecular Weight |

319.28 g/mol |

IUPAC Name |

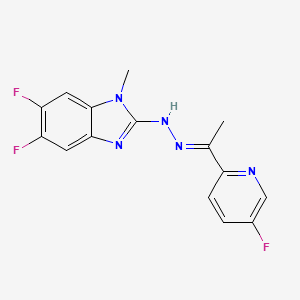

5,6-difluoro-N-[(E)-1-(5-fluoro-2-pyridinyl)ethylideneamino]-1-methylbenzimidazol-2-amine |

InChI |

InChI=1S/C15H12F3N5/c1-8(12-4-3-9(16)7-19-12)21-22-15-20-13-5-10(17)11(18)6-14(13)23(15)2/h3-7H,1-2H3,(H,20,22)/b21-8+ |

InChI Key |

QPBNFTTUAKVEKN-ODCIPOBUSA-N |

Isomeric SMILES |

C/C(=N\NC1=NC2=CC(=C(C=C2N1C)F)F)/C3=NC=C(C=C3)F |

Canonical SMILES |

CC(=NNC1=NC2=CC(=C(C=C2N1C)F)F)C3=NC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Target Protein Interaction of Src-3-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor Src-3-IN-2 and its interaction with its primary target, the Steroid Receptor Coactivator-3 (SRC-3). SRC-3, also known as Amplified in Breast Cancer 1 (AIB1), is a pivotal transcriptional coactivator implicated in the progression of various cancers. This document details the quantitative aspects of this compound's activity, the intricate network of SRC-3 protein interactions, and the signaling pathways modulated by this coactivator. Furthermore, it supplies detailed protocols for key experimental assays relevant to the study of this compound and its target, aiming to equip researchers with the necessary information to investigate this important therapeutic target.

Introduction to this compound and its Target, SRC-3

This compound, also identified as SI-12, is a potent and orally active small molecule inhibitor of the Steroid Receptor Coactivator-3 (SRC-3). SRC-3 is a member of the p160 family of transcriptional coactivators that play a crucial role in enhancing the transcriptional activity of nuclear receptors and other transcription factors. Overexpression of SRC-3 is frequently observed in various cancers, including breast, prostate, and lung cancer, where it contributes to tumor growth, metastasis, and resistance to therapy. Consequently, inhibiting the function of SRC-3 has emerged as a promising strategy for cancer treatment.

This compound exerts its anticancer effects by disrupting the formation of the SRC-3 coactivator complex, thereby attenuating the transcription of genes essential for cancer cell proliferation and survival. This guide will delve into the specifics of this interaction and its downstream consequences.

Quantitative Data on this compound and SRC-3 Interactions

The following tables summarize the available quantitative data for this compound's activity and the interactions of its target protein, SRC-3.

Table 1: In Vitro Activity of this compound

| Compound | Assay Type | Cell Line | IC50 (nM) | Notes |

| This compound (SI-12) | Cell Proliferation Assay | MCF7 (Breast Cancer) | 3.4[1] | Demonstrates potent inhibition of cancer cell growth. |

| This compound (SI-12) | Biotinylated ERE Pull-down | In vitro | ~150 | Concentration required to significantly decrease the recruitment of SRC-3 and p300 to the Estrogen Receptor (ER) complex on an Estrogen Response Element (ERE).[2] |

Table 2: Selected Protein Interactors of SRC-3

| Interacting Protein | Protein Class | Functional Role in SRC-3 Complex |

| Nuclear Receptors | ||

| Estrogen Receptor α (ERα) | Transcription Factor | SRC-3 coactivates ERα-mediated transcription.[3] |

| Androgen Receptor (AR) | Transcription Factor | SRC-3 is a preferred coactivator for AR. |

| Coactivators | ||

| CBP/p300 | Histone Acetyltransferase | Recruited by SRC-3 to acetylate histones and facilitate transcription.[3] |

| CARM1 | Histone Methyltransferase | Recruited by SRC-3 to methylate histones.[3] |

| p/CAF | Histone Acetyltransferase | Component of the SRC-3 coactivator complex. |

| GCN5 | Histone Acetyltransferase | Interacts with SRC-3 to modulate chromatin structure. |

| PRMT1 | Histone Methyltransferase | Part of the SRC-3 transcriptional machinery. |

| Transcription Factors | ||

| E2F1 | Transcription Factor | SRC-3 coactivates E2F1 to promote cell cycle progression.[3] |

| AP-1 | Transcription Factor | Cooperates with SRC-3 to regulate gene expression.[3] |

| NF-κB | Transcription Factor | SRC-3 enhances NF-κB-mediated transcription. |

| HIF-1α | Transcription Factor | Interacts with SRC-3 to promote cell survival.[4] |

| ETS family members (PEA3, etc.) | Transcription Factors | SRC-3 coactivates ETS factors to regulate genes involved in invasion.[4] |

| Signaling Proteins | ||

| AKT | Kinase | SRC-3 interacts with and modulates the PI3K/AKT pathway.[5] |

| ERK | Kinase | SRC-3 interacts with and influences the MAPK/ERK pathway. |

Signaling Pathways Involving SRC-3

SRC-3 is a central node in several signaling pathways critical for cancer development. This compound, by inhibiting SRC-3, can disrupt these oncogenic signaling cascades.

SRC-3 in PI3K/AKT/mTOR Signaling

SRC-3 can modulate the PI3K/AKT/mTOR pathway, a key regulator of cell growth, proliferation, and survival. Overexpression of SRC-3 can lead to the activation of this pathway in a steroid-independent manner.

Caption: SRC-3 modulation of the PI3K/AKT/mTOR signaling pathway.

SRC-3 in MAPK/ERK Signaling

SRC-3 also interacts with components of the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.

Caption: SRC-3 involvement in the MAPK/ERK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between this compound and SRC-3.

Co-Immunoprecipitation (Co-IP) to Detect SRC-3 Protein Interactions

This protocol describes how to determine if SRC-3 interacts with a putative partner protein in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Antibody against SRC-3 (for immunoprecipitation).

-

Antibody against the putative interacting protein (for western blot detection).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer).

-

SDS-PAGE and western blotting reagents.

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add 20-30 µL of Protein A/G magnetic beads to the cell lysate.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the anti-SRC-3 antibody to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add 30-50 µL of Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads on a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding 30-50 µL of elution buffer and incubating for 5-10 minutes at room temperature, or by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the putative interacting protein.

-

Caption: Workflow for Co-Immunoprecipitation of SRC-3.

Biotinylated Estrogen Response Element (ERE) Pull-Down Assay

This assay is used to investigate the assembly of the SRC-3 coactivator complex on a specific DNA sequence, the Estrogen Response Element (ERE), and to assess the effect of inhibitors like this compound on this assembly.

Materials:

-

Biotinylated double-stranded ERE oligonucleotide.

-

Streptavidin-coated magnetic beads.

-

Nuclear extract from cells expressing Estrogen Receptor (ER) and SRC-3.

-

Binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 0.5 mM DTT, supplemented with protease inhibitors).

-

Wash buffer (same as binding buffer).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Antibodies against ER, SRC-3, and other potential complex components (e.g., p300).

Procedure:

-

Probe Preparation:

-

Anneal complementary single-stranded biotinylated and non-biotinylated ERE oligonucleotides to form a double-stranded probe.

-

-

Bead Preparation:

-

Wash streptavidin-coated magnetic beads with wash buffer according to the manufacturer's instructions.

-

-

Probe Immobilization:

-

Incubate the washed beads with the biotinylated ERE probe in binding buffer for 1 hour at 4°C with rotation to immobilize the DNA.

-

-

Pull-down:

-

Wash the probe-coated beads to remove unbound DNA.

-

Add nuclear extract to the beads.

-

For inhibitor studies, add this compound at various concentrations.

-

Incubate for 2-3 hours at 4°C with rotation to allow protein-DNA complex formation.

-

-

Washing:

-

Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by western blotting with antibodies against ER, SRC-3, and p300.

-

Caption: Workflow for Biotinylated ERE Pull-Down Assay.

Conclusion

This compound is a potent inhibitor of the oncogenic coactivator SRC-3. Its mechanism of action involves the disruption of the SRC-3 transcriptional complex, leading to the downregulation of key signaling pathways involved in cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of targeting SRC-3 and to explore the intricate molecular mechanisms governing its function. A deeper understanding of the SRC-3 interactome and its regulation will be crucial for the development of novel and effective cancer therapies.

References

- 1. Comprehensive Analysis of Interactions between the Src-Associated Protein in Mitosis of 68 kDa and the Human Src-Homology 3 Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. omics.bjcancer.org [omics.bjcancer.org]

- 5. journals.physiology.org [journals.physiology.org]

The Core Biological Pathways Modulated by Src-3-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biological pathways affected by the small molecule inhibitor, Src-3-IN-2, and its analogues. Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a pivotal transcriptional coactivator that plays a significant role in the progression of various cancers.[1] Its overexpression is linked to more aggressive tumors and poorer patient outcomes.[2] this compound and its derivatives are at the forefront of therapeutic strategies designed to target and inhibit the oncogenic functions of SRC-3.

Mechanism of Action

This compound and its potent analogues, such as SI-2, SI-10, and SI-12, are small molecule inhibitors designed to selectively target SRC-3.[2][3] Their primary mechanism involves a direct physical interaction with the SRC-3 protein, which leads to two key outcomes:

-

Inhibition of Transcriptional Activity: By binding to SRC-3, these inhibitors disrupt its ability to coactivate nuclear receptors and other transcription factors, thereby preventing the transcription of genes essential for cancer cell proliferation and survival.[2][3]

-

Reduction of SRC-3 Protein Levels: Treatment with these inhibitors has been shown to decrease the overall cellular concentration of the SRC-3 protein.[2][4]

This dual action makes this compound and its derivatives effective agents in suppressing the growth of cancer cells that are highly dependent on SRC-3.[2]

Key Biological Pathways Affected by this compound

Inhibition of SRC-3 by this compound instigates a cascade of effects across multiple critical signaling pathways that govern cell fate and the tumor microenvironment.

Cancer Cell Proliferation and Survival

SRC-3 is a master regulator of cellular growth and survival pathways.[5][6] Its inhibition directly impacts the cell cycle and apoptotic machinery.

-

Cell Cycle Arrest: Knockdown of SRC-3 has been shown to cause a delay in the G1-S transition of the cell cycle, thereby impeding cellular proliferation.[5]

-

Induction of Apoptosis: Inhibition of SRC-3 signaling can trigger programmed cell death. This is achieved in part by downregulating the expression of anti-apoptotic proteins such as Bcl-2.[5]

-

PI3K/Akt/mTOR Pathway: SRC-3 is known to upregulate the PI3K/Akt signaling pathway, which is central to cell growth and survival.[1][6] this compound, by inhibiting SRC-3, is expected to dampen the activity of this pathway, leading to reduced cell growth and proliferation.

-

EGF/HER2 Signaling: SRC-3 expression is correlated with the expression of the EGFR family member HER2.[1][7] The knockdown of SRC-3 can reduce the phosphorylation of EGFR and HER2, thereby inhibiting this pro-proliferative signaling pathway.[1]

-

IGF-I Signaling: SRC-3 modulates components of the Insulin-like Growth Factor-1 (IGF-I) signaling pathway, which is also crucial for cell growth and proliferation.[1][7]

Tumor Immune Microenvironment

A groundbreaking aspect of SRC-3 inhibition is its ability to remodel the tumor immune microenvironment from an immunosuppressive to an anti-tumor state.[2][8]

-

Recruitment of Cytotoxic Immune Cells: Inhibition of SRC-3 leads to an increased expression of the chemokine CXCL9 in breast cancer cells.[2] CXCL9, in turn, recruits CXCR3-expressing cytotoxic immune cells, such as CD4+ T cells, CD8+ T cells, and Natural Killer (NK) cells, into the tumor.[2][8]

-

Reduction of Regulatory T cells (Tregs): SRC-3 is highly expressed in immunosuppressive regulatory T cells (Tregs).[9] Treatment with SRC-3 inhibitors reduces the number of tumor-infiltrating Tregs, thereby diminishing their suppressive activity on anti-tumor immunity.[2][9]

-

Increased Interferon-γ (IFNγ): The influx of activated cytotoxic T cells leads to an increase in the level of the pro-inflammatory cytokine Interferon-gamma (IFNγ) within the tumor microenvironment.[2][8]

Invasion and Metastasis

SRC-3 plays a critical role in the late stages of cancer progression by promoting cell invasion and metastasis.[1]

-

Coactivation of Pro-Metastatic Transcription Factors: SRC-3 coactivates transcription factors such as AP-1 and PEA3, which are known to drive the expression of genes involved in invasion and metastasis.[1]

-

Upregulation of Matrix Metalloproteinases (MMPs): The SRC-3/AP-1 and SRC-3/PEA3 complexes can upregulate the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.[10]

-

Focal Adhesion Kinase (FAK) Activation: SRC-3 can promote the activation of Focal Adhesion Kinase (FAK), a key regulator of cell migration.[11]

Hormone-Independent Signaling

While initially identified as a coactivator for steroid hormone receptors, SRC-3 also influences several hormone-independent signaling pathways.[1]

-

NF-κB Signaling: SRC-3 can act as a coactivator for NF-κB, a transcription factor that promotes cell survival by upregulating anti-apoptotic genes.[1] Inhibition of SRC-3 can therefore sensitize cancer cells to apoptosis by suppressing NF-κB activity.

-

E2F1 Transcription Factor: SRC-3 has been shown to interact with and enhance the activity of the E2F1 transcription factor, a key regulator of the cell cycle, independent of hormone signaling.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for SRC-3 inhibitors.

Table 1: In Vitro Efficacy of SRC-3 Inhibitors

| Compound | Cell Line(s) | Assay | Endpoint | Result | Reference |

| SI-2 | Breast Cancer Cells | Proliferation | IC50 | 3–20 nM | [2] |

| SI-10, SI-12 | Multiple Breast Cancer Cell Lines | Viability | Inhibition | Significant at 5–50 nM | [4] |

Table 2: In Vivo Efficacy of SRC-3 Inhibitors

| Compound | Animal Model | Cancer Type | Dosage | Effect | Reference |

| SI-2 | Mouse | Breast Cancer | 2 mg/kg | Suppressed tumor growth | [2] |

| SI-10, SI-12 | Mouse (Xenograft) | Breast Cancer | 10 mg/kg/day | Repressed tumor growth | [4] |

| SI-10, SI-12 | Mouse (Metastasis Model) | Breast Cancer | 10 mg/kg/day | Inhibited lung metastasis | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins, such as SRC-3, in cell or tissue lysates.

-

Sample Preparation: Cells are treated with this compound or a vehicle control for a specified time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-SRC-3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Immunohistochemistry (IHC)

IHC is used to visualize the presence and localization of specific proteins within tissue sections, such as immune cell markers in a tumor.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues are sectioned and mounted on slides.

-

Antigen Retrieval: The slides are deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval to unmask the target epitopes.

-

Blocking: Endogenous peroxidase activity is quenched, and non-specific binding sites are blocked.

-

Primary Antibody Incubation: The slides are incubated with primary antibodies against markers of interest (e.g., CD4, CD8, Foxp3).

-

Secondary Antibody and Detection: A labeled secondary antibody and a detection system (e.g., DAB chromogen) are used to visualize the antibody-antigen complexes.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted.

-

Analysis: The slides are imaged, and the number of positively stained cells is quantified in different regions of the tumor.

MTT Assay (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and the IC50 value is determined.

Biotinylated ERE Pull-Down Assay

This assay is used to assess the disruption of the estrogen receptor (ER) complex, including the recruitment of coactivators like SRC-3.

-

Complex Formation: Nuclear extracts from cancer cells are incubated with a biotinylated DNA probe containing the estrogen response element (ERE).

-

Inhibitor Treatment: The reaction is treated with this compound or a control compound.

-

Pull-Down: Streptavidin-coated magnetic beads are added to pull down the biotinylated ERE and its bound protein complex.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the protein complex is eluted.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against components of the ER complex, such as ERα, SRC-3, and p300, to determine if the inhibitor disrupts their association.[3]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed.

Figure 1: High-level overview of the effects of this compound.

Figure 2: Modulation of the tumor immune microenvironment.

Figure 3: A simplified workflow for Western Blotting.

References

- 1. SRC-3 Has a Role in Cancer Other Than as a Nuclear Receptor Coactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroid receptor coactivator-3 inhibition generates breast cancer antitumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Role of the Steroid Receptor Coactivator SRC-3 in Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The multitasking nature of SRC-3 [blogs.bcm.edu]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

The Role of Steroid Receptor Coactivator-3 in Oncology and the Therapeutic Potential of Src-3-IN-2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Steroid receptor coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a master transcriptional coactivator that plays a pivotal role in both normal physiological processes and the pathogenesis of numerous cancers.[1] Its overexpression is frequently linked to tumor initiation, progression, metastasis, and resistance to therapy.[2] SRC-3 functions as a critical node, integrating signals from various pathways, including steroid hormone receptors and growth factor signaling, to drive cancer cell proliferation and survival.[2][3] This central role makes SRC-3 a compelling, albeit challenging, therapeutic target. This document provides a comprehensive overview of SRC-3 function, its implication in cancer, and details the preclinical efficacy of Src-3-IN-2, a potent small molecule inhibitor designed to target this "undruggable" protein.

Steroid Receptor Coactivator-3 (SRC-3): A Master Regulator

Molecular Structure and Function

SRC-3 is a 160 kDa protein belonging to the p160 family of steroid receptor coactivators, which also includes SRC-1 and SRC-2.[3][4] Its structure comprises several key functional domains:

-

N-terminal bHLH-PAS domain: Mediates protein-protein interactions and is crucial for nuclear localization.[1][4]

-

Receptor Interaction Domain (RID): Located in the central region, it contains three LXXLL motifs (where L is Leucine and X is any amino acid) that facilitate binding to ligand-activated nuclear receptors.[1]

-

C-terminal Activation Domains (AD1 and AD2): These domains are responsible for recruiting secondary coactivators. AD1 interacts with histone acetyltransferases (HATs) like CBP/p300, while AD2 interacts with histone methyltransferases such as CARM1.[3][5] The C-terminus also possesses intrinsic HAT activity.[3][6]

Phosphorylated SRC-3 binds to a ligand-activated nuclear receptor, forming a complex that then recruits other coactivators. This multi-protein complex modifies chromatin structure, making it more accessible for transcription of target genes.[3][7]

Oncogenic Role in Cancer

SRC-3 is amplified or overexpressed in a wide range of cancers, including breast, prostate, lung, pancreatic, and bladder cancers.[1][8][9] High expression levels often correlate with poorer clinical outcomes.[8][9] Its oncogenic functions are multifaceted, extending beyond its classical role as a nuclear receptor coactivator.

Hormone-Dependent Signaling: In hormone-sensitive cancers like ER-positive breast cancer, SRC-3 is a primary coactivator for the estrogen receptor (ERα).[1][7] Upon estrogen binding, ERα recruits SRC-3, which in turn assembles a transcriptional complex to drive the expression of proliferation-associated genes like cyclin D1.[1][4]

Hormone-Independent Signaling: Increasing evidence highlights SRC-3's critical role in signaling pathways independent of nuclear receptors.[3] It acts as a coactivator for numerous other transcription factors, including E2F1, AP-1, NF-κB, and PEA3.[3] Through these interactions, SRC-3 modulates key cancer-related pathways:

-

PI3K/AKT/mTOR Pathway: SRC-3 enhances signaling through this crucial survival and growth pathway. It can up-regulate Insulin-like Growth Factor 1 (IGF-I) and promote the phosphorylation of AKT.[3][10] Overexpression of SRC-3 leads to activation of AKT/mTOR signaling, resulting in increased protein synthesis and cell size.[10]

-

EGF/HER2 Signaling: SRC-3 expression is correlated with HER2 levels in breast cancer.[3] It can modulate the phosphorylation of EGFR and HER2, thereby activating downstream MAPK signaling to promote proliferation.[3][4]

-

NF-κB Pathway: SRC-3 is a co-regulator for NF-κB. The IκB kinase (IKK) complex can phosphorylate SRC-3 in response to stimuli like TNF-α, promoting its nuclear translocation and enhancing NF-κB-mediated transcription of genes involved in inflammation and cell survival.[7][11]

-

Invasion and Metastasis: By coactivating transcription factors like PEA3 and AP-1, SRC-3 upregulates the expression of matrix metalloproteinases (MMPs), such as MMP2, MMP7, and MMP9, which degrade the extracellular matrix and promote cancer cell invasion and metastasis.[1][3]

This compound: A Potent Small Molecule Inhibitor

Given the central oncogenic role of SRC-3, its direct inhibition is a highly attractive therapeutic strategy. However, as a large transcriptional coactivator lacking a defined enzymatic pocket, it has traditionally been considered "undruggable".[12] The development of this compound (also referred to as SI-2) and its analogs represents a significant breakthrough.[12][13]

Mechanism of Action

This compound is a small molecule inhibitor that acts by directly binding to SRC-3, leading to a selective reduction in its cellular protein levels and a subsequent decrease in its transcriptional activity.[12][13] This reduction occurs post-transcriptionally and does not significantly affect the protein levels of other coactivators like SRC-1, SRC-2, or p300 at effective concentrations.[2][12] The cytotoxic effects of this compound are dependent on the presence of SRC-3; cells with SRC-3 knocked out are significantly less sensitive to the inhibitor.[12][13]

Quantitative In Vitro Efficacy

This compound and its optimized analogs, SI-10 and SI-12, demonstrate potent cytotoxic effects against a variety of cancer cell lines, with IC₅₀ values in the low nanomolar range.[13][14]

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Citation(s) |

| This compound (SI-12) | MCF7 | Breast (ER+) | 3.4 | [15][16] |

| This compound (SI-2) | MDA-MB-468 | Breast (Triple-Negative) | 3.4 | [12] |

| This compound (SI-2) | Various Breast Cancer Lines | Breast | 3 - 20 | [12][13] |

| SI-10 | Mantle Cell Lymphoma Lines | Lymphoma | Low Nanomolar | [14] |

| SI-12 | Mantle Cell Lymphoma Lines | Lymphoma | Low Nanomolar | [14] |

| SI-12 | PANC-1 | Pancreatic | 25.2 | [8] |

Quantitative In Vivo Efficacy

Preclinical studies in mouse models have confirmed the anti-tumor activity of SRC-3 inhibitors.

| Compound | Cancer Model | Dosing | Key Outcomes | Citation(s) |

| This compound (SI-2) | MDA-MB-468 Breast Cancer Xenograft | 2 mg/kg | Significant inhibition of primary tumor growth; Reduced SRC-3 and Ki-67 levels in tumors. | [13] |

| SI-10 | Ibrutinib-resistant MCL PDX model | Not specified | Significant extension of survival with low toxicity. | [14] |

| SI-10 & SI-12 | MDA-MB-231 Breast Cancer Xenograft | 10 mg/kg/day | Repression of xenograft tumor growth; Inhibition of lung metastasis. | [17] |

Key Experimental Methodologies

Cell Viability Assay (Alamar Blue)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–8,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with serially diluted concentrations of the SRC-3 inhibitor (e.g., 0-2 µM) or a DMSO vehicle control. Incubate for the desired time period (e.g., 48-72 hours).[14]

-

Resazurin Addition: Add Resazurin solution to each well at 10% of the total well volume.

-

Incubation: Incubate the plate for 4 hours at 37°C, protected from light.

-

Measurement: Measure fluorescence at an excitation/emission wavelength of 544/590 nm using a plate reader.

-

Analysis: Calculate cell viability relative to the DMSO control and plot the results to determine the IC₅₀ value using a non-linear regression model (e.g., Hill-Slope equation).[14]

Western Blot for Protein Level Analysis

This technique is used to quantify the reduction of SRC-3 protein levels following inhibitor treatment.

-

Cell Lysis: Treat cells with the SRC-3 inhibitor for a specified time (e.g., 24 hours).[12] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with a primary antibody specific for the target protein (e.g., anti-SRC-3). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of an SRC-3 inhibitor in a living organism.

-

Cell Preparation: Harvest cancer cells (e.g., 1 x 10⁶ cells) and resuspend them in a solution of PBS and Matrigel (1:1 ratio).[18]

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., 4-6 week old nude mice).

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 50–80 mm³).[18]

-

Treatment: Randomize mice into treatment and control groups. Administer the SRC-3 inhibitor (e.g., via intraperitoneal injection) or a vehicle control according to the predetermined dosing schedule.[13]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) throughout the study.

-

Endpoint Analysis: At the end of the study, harvest tumors for further analysis, such as immunohistochemistry for SRC-3 and proliferation markers (e.g., Ki-67).[13]

Visualizing SRC-3 Pathways and Workflows

Conclusion and Future Directions

Steroid receptor coactivator-3 is a bona fide oncogene that drives cancer progression through a multitude of signaling pathways.[1] Its role as a central hub for both nuclear receptor and growth factor signaling makes it an ideal, high-value target for cancer therapy. The development of this compound and its analogs demonstrates that even challenging "undruggable" targets like transcriptional coactivators can be successfully drugged with small molecules.[12] These inhibitors show potent and selective activity in preclinical models, effectively reducing tumor growth and metastasis.[13][17] Future research should focus on completing comprehensive preclinical toxicology studies, further optimizing pharmacokinetic properties, and identifying predictive biomarkers to select patient populations most likely to benefit from SRC-3 inhibition. The continued development of this class of inhibitors holds significant promise for expanding the arsenal of targeted therapies against aggressive and treatment-resistant cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. Small Molecule Inhibition of the Steroid Receptor Coactivators, SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SRC-3 Has a Role in Cancer Other Than as a Nuclear Receptor Coactivator [ijbs.com]

- 4. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the Steroid Receptor Coactivator SRC-3 in Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of SRC-3 (pCIP/ACTR/AIB-1/RAC-3/TRAM-1) Coactivator Activity by IκB Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of SRC-3 as a potential therapeutic strategy for aggressive mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SRC-3-IN-2_TargetMol [targetmol.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. erc.bioscientifica.com [erc.bioscientifica.com]

- 18. Src and STAT3 inhibitors synergize to promote tumor inhibition in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Src-3-IN-2 in Disrupting Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a pivotal transcriptional coactivator that is frequently amplified and overexpressed in a wide range of cancers. Its overexpression is strongly correlated with cancer initiation, progression, metastasis, and resistance to therapies. SRC-3 functions as a critical node in integrating and amplifying the signals from multiple oncogenic pathways, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of a potent and specific small-molecule inhibitor of SRC-3, designated Src-3-IN-2 (SI-2), and its role in modulating cancer cell signaling. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex signaling networks it perturbs.

Introduction to Src-3 in Cancer

Src-3 is a member of the p160 family of steroid receptor coactivators. It enhances the transcriptional activity of nuclear receptors, such as the estrogen receptor (ER), and other transcription factors.[1][2] This coactivation leads to the expression of genes that are critical for cell proliferation, survival, and metastasis.[1][2] Beyond its role in hormone-dependent cancers, Src-3 is also implicated in hormone-independent malignancies through its interaction with signaling pathways driven by growth factor receptors like HER2, EGFR, and IGF-I.[2] The multifaceted role of Src-3 in driving oncogenesis underscores its importance as a therapeutic target.

This compound (SI-2): A Selective Inhibitor of Src-3

This compound (SI-2) is a novel, drug-like small molecule developed to specifically target and inhibit the function of Src-3.[3][4] It has been shown to selectively reduce the protein levels of SRC-3 in cancer cells, thereby inhibiting their growth and metastatic potential.[3][4] Preclinical studies have demonstrated its efficacy in various cancer models, highlighting its potential as a promising therapeutic agent.[3][5]

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 3.4 | [3] |

| MCF-7 | ER-positive | 3-20 | [3] |

| T47D | ER-positive | 3-20 | [4] |

| BT474 | ER-positive, HER2-positive | 3-20 | [4] |

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

| Animal Model | Cancer Cell Line | Treatment Dose and Schedule | Outcome | Reference |

| Mouse | MDA-MB-468 | 2 mg/kg, twice daily for 5 weeks | Significant inhibition of tumor growth | [6] |

Table 3: Effect of this compound on Src-3 Protein Levels

| Cell Line | Treatment Concentration | Duration | Effect on Src-3 Protein | Reference |

| MDA-MB-468 | 0-200 nM | 24 hours | Significant reduction | [6] |

| E0771 | 2.5 mg/kg (in vivo) | Daily | Significant reduction in tumor | [7] |

Core Signaling Pathways Modulated by Src-3 and Targeted by this compound

Src-3 integrates signals from various pathways to promote cancer progression. This compound exerts its anti-cancer effects by disrupting these signaling networks.

Estrogen Receptor (ER) Signaling

In hormone-dependent breast cancers, Src-3 is a key coactivator for the estrogen receptor. Upon estrogen binding, ER recruits Src-3, which in turn recruits other coactivators to initiate the transcription of genes that drive cell proliferation.[2]

Figure 1: Inhibition of Estrogen Receptor Signaling by this compound.

Growth Factor Receptor Signaling (HER2/EGFR)

Src-3 also plays a crucial role in signaling pathways initiated by growth factor receptors like HER2 and EGFR. It can be phosphorylated and activated by kinases downstream of these receptors, leading to the coactivation of transcription factors that promote cell growth and survival, independent of hormone stimulation.[2]

Figure 2: Disruption of Growth Factor Receptor Signaling by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468)

-

96-well plates

-

Complete growth medium

-

This compound (SI-2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the protein levels of Src-3 and other signaling molecules.

Materials:

-

Cancer cell lines

-

This compound (SI-2)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Src-3, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Src-3) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control, such as actin, to normalize the protein levels.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., MDA-MB-468)

-

Matrigel (optional)

-

This compound (SI-2)

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 2 mg/kg) or vehicle control to the mice according to the desired schedule (e.g., twice daily via intraperitoneal injection).

-

Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry).

Logical Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical assessment of a targeted inhibitor like this compound.

Figure 3: Preclinical Drug Development Workflow for this compound.

Conclusion

This compound represents a promising, targeted therapeutic agent for a variety of cancers that are dependent on the oncogenic activity of Src-3. Its ability to selectively reduce Src-3 protein levels leads to the disruption of key cancer cell signaling pathways, resulting in potent anti-proliferative and anti-tumor effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation and further development of Src-3 inhibitors. Future studies will likely focus on optimizing the pharmacokinetic properties of this compound and exploring its efficacy in combination with other anti-cancer agents.

References

- 1. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Steroid receptor coactivator-3 inhibition generates breast cancer antitumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Transcriptional Effects of Steroid Receptor Coactivator-3 (SRC-3) Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a pivotal transcriptional coactivator that plays a crucial role in regulating gene expression.[1] It is a member of the p160/SRC family of coactivators that enhance the transcriptional activity of nuclear hormone receptors and other transcription factors.[1][2] SRC-3 is frequently overexpressed in various cancers, including breast, prostate, and liver cancer, where it contributes to tumor initiation, progression, and resistance to therapy.[3][4][5] Its role as a nexus for multiple signaling pathways makes it an attractive target for cancer drug development.[4]

This technical guide provides a comprehensive overview of the effects of inhibiting SRC-3 on gene transcription. While the specific inhibitor "Src-3-IN-2" did not yield specific results in our search, this document will focus on the well-characterized effects of other small molecule inhibitors of SRC-3, providing a foundational understanding for researchers in the field. The information presented is synthesized from multiple studies and is intended to serve as a practical resource for designing and interpreting experiments aimed at targeting SRC-3.

Data Presentation: Effects of SRC-3 Inhibition on Cancer Cells

The inhibition of SRC-3 leads to a significant reduction in the viability of various cancer cell lines. The following tables summarize the quantitative data from studies on different SRC-3 inhibitors.

Table 1: IC50 Values of Saracatinib (Src inhibitor) in Hepatocellular Carcinoma (HCC) Cell Lines

| Cell Line | Treatment | IC50 (µmol/L) | Reference |

| MHCC97L | Saracatinib | 4.81 ± 0.57 | [6] |

| Hep3B | Saracatinib | 2.62 ± 0.47 | [6] |

| MHCC97L-Src (Saracatinib-resistant) | Saracatinib | 40.07 ± 2.88 | [6] |

| Hep3B-Src (Saracatinib-resistant) | Saracatinib | 38.36 ± 3.17 | [6] |

| MHCC97L | Oxaliplatin | 20.85 ± 4.86 | [6] |

| MHCC97L-Src (Saracatinib-resistant) | Oxaliplatin | 108.71 ± 11.24 | [6] |

| Hep3B | Oxaliplatin | 5.29 ± 1.29 | [6] |

| Hep3B-Src (Saracatinib-resistant) | Oxaliplatin | 27.01 ± 4.59 | [6] |

Table 2: Gene Expression Changes in Response to Saracatinib Resistance in MHCC97L Cells

| Condition | Total Genes Analyzed | Differentially Expressed Genes (p < 0.05) | Upregulated Genes | Downregulated Genes | Reference |

| MHCC97L vs. MHCC97L-Src | 20,030 | 1172 | 526 | 645 | [6] |

| MHCC97L vs. MHCC97L-Oxa | 20,300 | 720 | Not Specified | Not Specified | [6] |

Signaling Pathways Modulated by SRC-3

SRC-3 integrates signals from multiple pathways to regulate gene transcription. Its inhibition can therefore have pleiotropic effects on cancer cells.

References

- 1. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer [mdpi.com]

- 2. The steroid receptor coactivator SRC-3 (p/CIP/RAC3/AIB1/ACTR/TRAM-1) is required for normal growth, puberty, female reproductive function, and mammary gland development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibition of the Steroid Receptor Coactivators, SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Oxaliplatin resistance is enhanced by saracatinib via upregulation Wnt-ABCG1 signaling in hepatocellular carcinoma | springermedizin.de [springermedizin.de]

Src-3-IN-2: A Potent Chemical Probe for Targeting the Oncogenic Coactivator SRC-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a pivotal transcriptional coactivator that plays a critical role in the development and progression of a wide range of cancers, including breast, prostate, and pancreatic cancer.[1] Its overexpression is frequently correlated with more aggressive tumors and poorer patient outcomes.[2] SRC-3 functions as a central node in cellular signaling, integrating pathways that are crucial for cancer cell proliferation, survival, and metastasis.[3][4] The development of small molecule inhibitors targeting SRC-3 has been a significant challenge due to its nature as a non-enzymatic protein with a large and flexible structure. Src-3-IN-2 (also known as SI-12) has emerged as a potent and orally active chemical probe designed to specifically inhibit the function of SRC-3, offering a valuable tool for both basic research and as a potential lead for therapeutic development.[5][6] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and detailed protocols for its use in key experimental assays.

Data Presentation

In Vitro Cytotoxicity of this compound (SI-12)

The potency of this compound has been evaluated across a panel of human cancer cell lines known to overexpress SRC-3. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | 3.4 - 7.5 | [5][6] |

| BT-474 | Breast Cancer | 0.8 | [5] |

| MDA-MB-453 | Breast Cancer | 17.5 | [6] |

| MDA-MB-468 | Breast Cancer | 15 | [5] |

| LM2 | Breast Cancer | 40 | [6] |

| MDA-MB-231 | Breast Cancer | 75 | [6] |

| Panc-1 | Pancreatic Cancer | 29 | [5] |

| HPAC | Pancreatic Cancer | 26 | [5] |

| Mpanc-96 | Pancreatic Cancer | 28 | [5] |

| LNCaP | Prostate Cancer | 25 | [5] |

Pharmacokinetic Profile of this compound (SI-12) in Mice

The pharmacokinetic properties of this compound have been assessed in CD-1 mice, demonstrating improved characteristics over its predecessors.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Reference |

| Half-life (t½) | 22 hours | 14.3 hours | [6] |

| Clearance (CL) | 22 mL/min/kg | - | [6] |

| AUC_last | - | 1719 h*ng/mL | [6] |

| Oral Bioavailability (F) | - | 24.6% | [6] |

In Vivo Efficacy of this compound (SI-12)

The anti-tumor activity of this compound was evaluated in xenograft models of breast cancer.

| Animal Model | Cell Line | Treatment Dose | Outcome | Reference |

| Xenograft | MDA-MB-231 | 10 mg/kg/day | Significant repression of tumor growth | [7] |

| Xenograft | LM2 | 10 mg/kg/day | Tumor volume reduced by over 50% after 4 weeks | [6] |

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate IC50 values.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (SI-12)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Biotinylated Estrogen Response Element (ERE) Pull-Down Assay

This assay is designed to assess the ability of this compound to disrupt the formation of the estrogen receptor (ER), SRC-3, and p300 complex on a DNA element.

Materials:

-

Nuclear extract from ER-positive cancer cells (e.g., MCF-7)

-

Biotinylated double-stranded DNA probe containing the Estrogen Response Element (ERE)

-

Streptavidin-coated magnetic beads

-

This compound (SI-12)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies against ER, SRC-3, and p300

-

Western blotting reagents and equipment

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a microfuge tube. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer. Wash the beads three times with binding/wash buffer.

-

Probe Immobilization: Resuspend the washed beads in binding buffer and add the biotinylated ERE probe. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the probe to bind to the beads.

-

Protein Binding: Pellet the beads with the immobilized probe using the magnetic rack and remove the supernatant. Add the nuclear extract and the desired concentration of this compound (a concentration of 0.15 µM was shown to be effective) or vehicle control.[5] Incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specific binding proteins.

-

Elution: After the final wash, remove the supernatant and add elution buffer to the beads. Heat the samples to 95°C for 5-10 minutes to elute the protein complexes.

-

Western Blot Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against ER, SRC-3, and p300 to detect the presence and relative abundance of these proteins in the complex.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Breast cancer cells (e.g., MDA-MB-231 or LM2)

-

Matrigel (optional)

-

This compound (SI-12)

-

Vehicle control solution

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Cell Preparation: Culture the breast cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at the desired concentration (e.g., 1 x 10^6 cells per injection).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank or mammary fat pad of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg/day) or vehicle control to the respective groups via the desired route (e.g., oral gavage or intraperitoneal injection).

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue the treatment for the specified duration or until the tumors in the control group reach the predetermined endpoint. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Mandatory Visualization

SRC-3 Signaling Pathway in Cancer

Caption: SRC-3 signaling network in cancer and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Caption: A streamlined workflow for the preclinical evaluation of this compound.

References

- 1. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroid Receptor Co-activator 3 (SRC-3) Expression in Lung Cancer and Its Role in Regulating Cancer Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SRC-3 Has a Role in Cancer Other Than as a Nuclear Receptor Coactivator [ijbs.com]

- 4. Steroid Receptor Coactivator-3 as a Potential Molecular Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of improved SRC-3 inhibitors as breast cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Src-3-IN-2: A Technical Guide to an Emerging SRC-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src-3-IN-2, also known as SI-12, is an orally active small molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3). As a member of the p160 steroid receptor coactivator family, SRC-3 (also known as AIB1, NCOA3, RAC3, ACTR, TRAM-1, and p/CIP) is a crucial transcriptional coactivator that plays a pivotal role in the signaling pathways of nuclear hormone receptors and other transcription factors. Its overexpression is frequently implicated in the initiation, progression, and therapeutic resistance of various cancers, including breast, prostate, and pancreatic cancer. This compound has emerged from the optimization of its predecessor, SI-2, exhibiting improved pharmacokinetic properties and potent antitumor activity. This document provides an in-depth technical overview of the early-stage research on this compound, consolidating key quantitative data, experimental methodologies, and an exploration of its mechanism of action and impact on cellular signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound (SI-12) and its precursor, SI-2.

Table 1: In Vitro Cytotoxicity of this compound (SI-12)

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| MCF-7 | Breast Cancer | 3.4 | [1](2) |

| MCF-7 | Breast Cancer | 7.5 | [3](4) |

| MDA-MB-453 | Breast Cancer | 17.5 | [3](4) |

| LM2 | Breast Cancer | 40 | [3](4) |

| MDA-MB-231 | Breast Cancer | 75 | [3](4) |

| PANC-1 | Pancreatic Cancer | 25.2 | [5](6) |

| PANC-1 (shSRC-3.1) | Pancreatic Cancer | 147 | [5](6) |

| PANC-1 (shSRC-3.2) | Pancreatic Cancer | 119 | [5](6) |

| Mino (Venetoclax-resistant) | Mantle Cell Lymphoma | Low nM | (7) |

| Jeko-1 (Ibrutinib-resistant) | Mantle Cell Lymphoma | Low nM | (7) |

Table 2: In Vivo Efficacy of this compound (SI-12)

| Animal Model | Cancer Type | Treatment | Outcome | Citation |

| Mouse Xenograft (MDA-MB-231) | Breast Cancer | 10 mg/kg/day | Significantly repressed tumor growth and prolonged survival. | [3](4) |

| Mouse Xenograft (LM2) | Breast Cancer | 10 mg/kg/day | Reduced tumor volume by over 50% after 4 weeks. | [3](4) |

| Spontaneous & Experimental Metastasis Mouse Models | Breast Cancer | 10 mg/kg/day | Effectively inhibited lung metastasis. | [3](4) |

Mechanism of Action and Signaling Pathways

This compound primarily functions by reducing the cellular protein levels of SRC-3. A key molecular action is the disruption of the formation of the transcriptional complex involving the Estrogen Receptor (ER), SRC-3, and the histone acetyltransferase p300 at Estrogen Response Elements (EREs) on DNA.[5] This disruption leads to the downregulation of gene expression programs that are critical for cancer cell proliferation and survival.

Beyond its interaction with the ER complex, SRC-3 acts as a central node, integrating signals from multiple pathways that are crucial for oncogenesis. These include pathways driven by E2F1, NF-κB, and growth factor receptors. Inhibition of SRC-3 by this compound is therefore anticipated to have pleiotropic effects, leading to cell cycle arrest and apoptosis.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, PANC-1)

-

96-well plates

-

Complete culture medium

-

This compound (SI-12) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for SRC-3 Protein Levels

This protocol is used to determine the effect of this compound on the expression of SRC-3 protein.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound (SI-12)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SRC-3

-

Loading control primary antibody (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Prepare samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against SRC-3 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Biotinylated Estrogen Response Element (ERE) Pull-Down Assay

This assay is used to investigate the effect of this compound on the assembly of the ER/SRC-3/p300 complex on DNA.[5]

Materials:

-

Biotinylated ERE oligonucleotides

-

Streptavidin-coated magnetic beads

-

Recombinant Estrogen Receptor (ER), SRC-3, and p300 proteins

-

This compound (SI-12)

-

Binding buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Incubate the biotinylated ERE oligonucleotides with streptavidin-coated magnetic beads to immobilize the DNA.

-

Wash the beads to remove unbound DNA.

-

In separate tubes, pre-incubate recombinant ER, SRC-3, and p300 proteins with varying concentrations of this compound or vehicle control in binding buffer.

-

Add the protein mixtures to the ERE-bound beads and incubate to allow for complex formation.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using an elution buffer (e.g., high salt or SDS sample buffer).

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against ER, SRC-3, and p300 to determine the amount of each protein pulled down in the presence and absence of the inhibitor.

Conclusion

This compound (SI-12) is a promising small molecule inhibitor of SRC-3 with potent anti-cancer activity demonstrated in both in vitro and in vivo models. Its mechanism of action involves the direct inhibition of SRC-3, leading to the disruption of key transcriptional complexes and the suppression of oncogenic signaling pathways. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar compounds. Further research into the broader effects of this compound on the complex network of SRC-3-regulated pathways will be crucial in elucidating its full therapeutic potential and guiding its development as a novel cancer therapeutic.

References

- 1. Inhibition of SRC-3 as a potential therapeutic strategy for aggressive mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SRC-3 Has a Role in Cancer Other Than as a Nuclear Receptor Coactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sustained Src Inhibition Results in STAT3 Activation and Cancer Cell Survival via Altered JAK-STAT3 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of SRC-3 as a potential therapeutic strategy for aggressive mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Src-3-IN-2 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a pivotal transcriptional coactivator that plays a crucial role in mediating the activity of nuclear hormone receptors and other transcription factors.[1][2] Its overexpression is frequently linked to the development and progression of various cancers, making it a compelling target for therapeutic intervention. Src-3-IN-2 and its analogs (such as SI-10 and SI-12) are small molecule inhibitors designed to target the function of SRC-3, offering a promising avenue for cancer therapy.[3][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar inhibitors.

Signaling Pathways Involving SRC-3

SRC-3 functions as a central node in multiple signaling pathways that are critical for cell proliferation, survival, and metastasis. It enhances the transcriptional activity of nuclear receptors, such as the estrogen receptor (ER), and integrates signals from growth factor pathways like the Insulin-like Growth Factor (IGF) and Epidermal Growth Factor (EGF) pathways.[2][5]

Caption: SRC-3 integrates signals from growth factor and steroid hormone pathways.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of this compound's advanced analogs, SI-10 and SI-12, against various cancer cell lines. This data is representative of the potency of this class of SRC-3 inhibitors.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| SI-10 | Mino | Mantle Cell Lymphoma | ~10 |

| Jeko-1 | Mantle Cell Lymphoma | ~20 | |

| SI-12 | Mino | Mantle Cell Lymphoma | ~15 |

| Jeko-1 | Mantle Cell Lymphoma | ~25 | |

| This compound | MCF7 | Breast Cancer | 3.4 |

Note: IC50 values for SI-10 and SI-12 are approximated from graphical data presented in the cited literature.[6] The IC50 for this compound is from a separate source.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ability of this compound to disrupt the interaction between a nuclear receptor ligand-binding domain (LBD) and a peptide derived from SRC-3.

References

- 1. Role of the Steroid Receptor Coactivator SRC-3 in Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CBP / p300-mediated acetylation of histone H3 on lysine 56 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Src-3-IN-2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1) or Nuclear Receptor Coactivator 3 (NCOA3), is a pivotal transcriptional coactivator that plays a critical role in the regulation of various signaling pathways essential for cell growth, proliferation, and survival.[1][2][3] Its overexpression is frequently observed in a variety of cancers, including breast, prostate, and pancreatic cancer, and is often associated with more aggressive disease and poorer patient outcomes.[1][4] This makes SRC-3 a compelling target for the development of novel anti-cancer therapeutics.

Src-3-IN-2, also identified as SI-12 (6c), is a potent and orally active small molecule inhibitor of SRC-3.[4][5] It belongs to a class of compounds, including the related inhibitors SI-2 and SI-10, designed to selectively reduce the cellular protein levels and transcriptional activity of SRC-3.[6][7][8] These inhibitors have demonstrated significant anti-tumor activity in both in vitro and in vivo models, making them valuable tools for studying the function of SRC-3 and for preclinical drug development.[6][7][8]

This document provides detailed application notes and protocols for the use of this compound and its analogs in cell culture experiments.

Biochemical Properties and Mechanism of Action

This compound and its analogs function by directly interacting with the SRC-3 protein, leading to a post-transcriptional reduction in its cellular levels.[6][9] This is not caused by a decrease in SRC-3 mRNA; in fact, mRNA levels may even increase following treatment.[9] The reduction in SRC-3 protein disrupts its coactivator function for nuclear hormone receptors and other transcription factors, thereby inhibiting the expression of downstream target genes involved in cell proliferation and survival.[1][10]

Data Presentation: In Vitro Efficacy of SRC-3 Inhibitors

The following tables summarize the reported in vitro efficacy of this compound and related SRC-3 inhibitors across various cancer cell lines.

Table 1: IC50 Values of SRC-3 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound (SI-12) | MCF7 | Breast Cancer | 3.4 | [4] |

| PANC-1 (shCtrl) | Pancreatic Cancer | 25.2 | [8] | |

| PANC-1 (shSRC-3.1) | Pancreatic Cancer | 147 | [8] | |

| PANC-1 (shSRC-3.2) | Pancreatic Cancer | 119 | [8] | |

| Mantle Cell Lymphoma Lines | Lymphoma | Low nM range | [7] | |

| SI-2 | Breast Cancer Cell Lines | Breast Cancer | 3-20 | [6][9] |

| SI-10 | Mantle Cell Lymphoma Lines | Lymphoma | Low nM range | [7] |

Table 2: Effective Concentrations and Observed Effects of SRC-3 Inhibitors

| Inhibitor | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| SI-2 | MDA-MB-468 | 100 nM | 12 hours | Significantly reduced cell motility | |

| MDA-MB-468 | 0-200 nM | 24 hours | Significantly reduced SRC-3 protein levels | [11] | |

| Cancer Cells | 0-200 nM | 24 hours | Caused PARP cleavage | [11] | |

| SI-10 & SI-12 | Breast Cancer Cells | 5-50 nM | Not Specified | Inhibition of viability, migration, and invasion |

Mandatory Visualizations

Signaling Pathways Modulated by SRC-3

Experimental Workflow: Cell Viability Assay

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (SI-12) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the manufacturer's instructions, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Ensure the powder is completely dissolved by vortexing.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[11][12]

Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest (e.g., MCF7, PANC-1)

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

This compound stock solution (10 mM in DMSO)

-